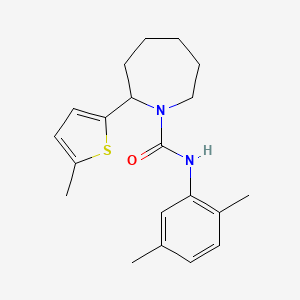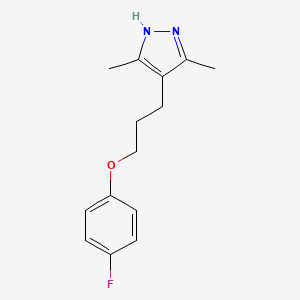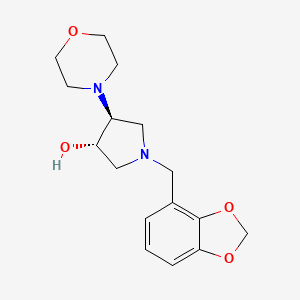![molecular formula C16H14BrNO3 B5081881 methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B5081881.png)
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromobenzoyl group attached to an amino group, which is further connected to a methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 2-bromobenzoic acid, is converted to 2-bromobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine (Et3N) to form the desired amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
科学的研究の応用
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural similarity to biologically active compounds.
Material Science: It can be used in the preparation of functional materials with specific properties, such as liquid crystals or polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and biological activity.
Methyl 3-[(2-chlorobenzoyl)amino]-4-methylbenzoate: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Methyl 3-[(2-bromobenzoyl)amino]benzoate: Lacks the methyl group on the benzene ring, affecting its steric and electronic properties.
特性
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKZASEDTVJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5081803.png)
![N-cyclopentyl-6-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B5081807.png)
![5-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)
![3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5081831.png)


![2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5081860.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
![N-cyclohexyl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B5081897.png)
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)

![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
